molecular formula C6H8N4O2 B1417572 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine CAS No. 148777-84-8

3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Cat. No.: B1417572
CAS No.: 148777-84-8
M. Wt: 168.15 g/mol
InChI Key: NRYKSXYBFPTTGH-UHFFFAOYSA-N
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Description

3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazolo[1,5-a]pyrimidine core with a nitro group at the 3-position and a tetrahydro configuration, making it a versatile scaffold for the development of biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-nitropyrazole with a suitable aldehyde or ketone in the presence of a base, followed by cyclization to form the desired tetrahydropyrazolo[1,5-a]pyrimidine ring system . The reaction conditions often involve the use of solvents such as ethanol or methanol and bases like sodium ethoxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. Catalysts and advanced purification techniques, such as recrystallization and chromatography, are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Sodium borohydride (NaBH4), hydrogen gas with a palladium catalyst.

    Bases: Sodium ethoxide, potassium carbonate.

    Solvents: Ethanol, methanol, dimethyl sulfoxide (DMSO).

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it can act as an adenine mimetic, binding to ATP-binding sites of proteins and influencing their activity . This interaction can modulate various biological processes, making it a valuable compound in drug discovery and development.

Comparison with Similar Compounds

3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:

The presence of the nitro group in this compound imparts unique reactivity and potential biological activity, distinguishing it from its analogs.

Properties

IUPAC Name

3-nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O2/c11-10(12)5-4-8-9-3-1-2-7-6(5)9/h4,7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRYKSXYBFPTTGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C=NN2C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 4-formyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (1.51 g) in sulfuric acid (7.5 ml) was added potassium nitrate (111 g) under ice-cooling. The mixture was stirred at room temperature for 17 hours. The reaction mixture was added to ice (100 g). The crystalline residue was collected by filtration and dried in vacuo to give 3-nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (0.63 g) as a solid.
Quantity
1.51 g
Type
reactant
Reaction Step One
Name
potassium nitrate
Quantity
111 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 51.2 g (0.4 moles) 3-amino-4-nitropyrazole in 650 ml dried DMF is slowly added by drops to a suspension of 10 g (0.4 moles) sodium hydride in 200 ml dried DMF. After the reaction is concluded, 121 g (0.6 moles) 1,3-dibromopropane in 250 ml DMF are added. The mixture is then heated for 5 hours accompanied by reflux. After cooling, the preparation is reduced to dryness. When the residue is treated with 300 ml dichloromethane and subsequently cooled to 0° C. the product is precipitated out together with NaBr. The raw product is recrystallized from 1200 ml ethanol. 59 g (38%) ocher-colored crystals with a melting point of 251°-252° C. are obtained.
Quantity
51.2 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
650 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
121 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
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3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
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Reactant of Route 6
3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

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